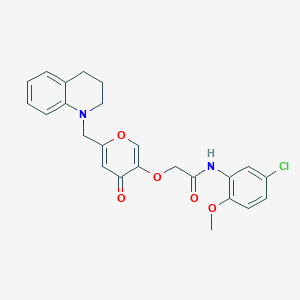

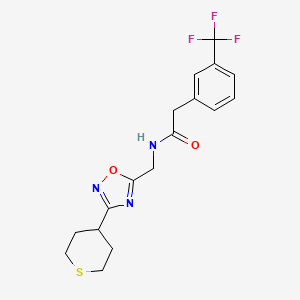

![molecular formula C12H21N5 B2640178 4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1504779-08-1](/img/structure/B2640178.png)

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidine and pyrimidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . These compounds are known to have various biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine is a compound that has been studied for its unique chemical synthesis and reactivity. Research has shown its involvement in the regioselective amination of condensed pyrimidines, highlighting its potential in creating specialized chemical structures. For instance, it has been used to produce 4-methylamino-2-piperidinopyrimidine through a reaction involving alkylamides in liquid ammonia, showcasing its utility in generating novel pyrimidine derivatives with potential pharmacological activities (Gulevskaya et al., 1994).

Antimicrobial and Antitubercular Activities

The compound has also been implicated in the synthesis of new analogues exhibiting antimicrobial and antitubercular activities. Specifically, pyrimidine-azitidinone analogues have been synthesized and evaluated for their potential against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating its relevance in the development of new therapeutic agents (Chandrashekaraiah et al., 2014).

Model Compounds for Biological Studies

Furthermore, the compound has been used to create model compounds for biologically important molecules. Studies have synthesized pyrimidine-heteroarenium salts to mimic betainic guanines present in RNA, contributing to our understanding of RNA structure and function. This research underscores its utility in molecular biology and biochemical studies (SchmidtAndreas & KindermannMarkus Karl, 2001).

Pharmaceutical Research

In pharmaceutical research, the compound has found applications in the synthesis of molecules with significant pharmacological properties. For example, 4-piperazino-5-methylthiopyrimidines synthesized using related compounds have demonstrated a range of biological activities including antiemetic, tranquilizing, and analgesic properties, underscoring its potential as a versatile scaffold in drug development (Mattioda et al., 1975).

Chemical Synthesis and Catalysis

Additionally, the compound's derivatives have been utilized in chemical synthesis, acting as catalysts in the creation of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This demonstrates its application in facilitating complex chemical reactions, thereby expanding the toolkit available for chemical synthesis and the design of novel compounds (Khashi et al., 2015).

properties

IUPAC Name |

4-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)11-3-6-14-12(13)15-11/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMQWGIAXMJGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

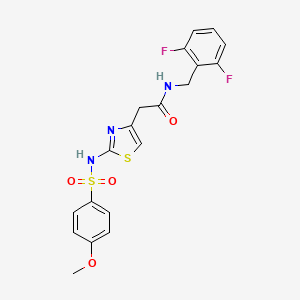

![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

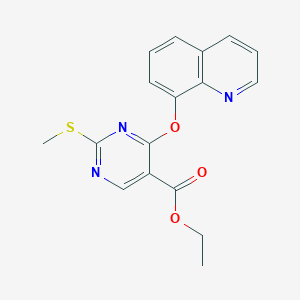

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)

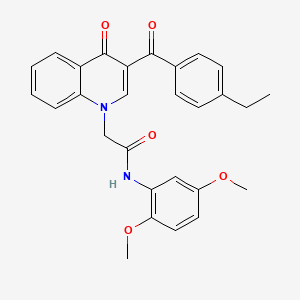

![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)